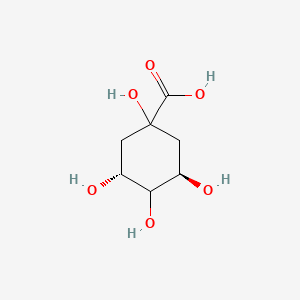

Quinic acid

概要

説明

キナ酸は、シクリトール、環状ポリオール、およびシクロヘキサンカルボン酸です。 キナ酸は無色の固体で、キナノキの樹皮、コーヒー豆、ユーカリ・グロブルス(ユーカリの木の一種)の樹皮など、さまざまな植物源から抽出することができます . キナ酸は、コーヒーの知覚される酸味に役割を果たすことが知られており、歴史的には収斂剤として使用されてきました .

2. 製法

合成経路と反応条件: キナ酸は、クロロゲン酸の加水分解によって合成することができます . このプロセスには、クロロゲン酸を構成部分に分解することが含まれ、そのうちの一つがキナ酸です。

工業的生産方法: 工業的には、キナ酸は、キナノキの樹皮、コーヒー豆、ユーカリ・グロブルス(ユーカリの木の一種)の樹皮などの天然源から得られます . 抽出プロセスは通常、溶媒抽出に続いて、キナ酸を純粋な形で単離するための精製工程が含まれます。

反応の種類:

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。

脱水素化: 活性炭担持パラジウムなどの触媒はこの反応を促進することができます。

熱分解: 熱分解には、通常約600°Cの高温が必要です.

主な生成物:

没食子酸: 酸化によって生成されます。

キナイド: 脱水素化によって生成されます。

フェノール性化合物: 熱分解によって生成されます.

4. 科学研究への応用

キナ酸は、科学研究において幅広い用途があります。

準備方法

Synthetic Routes and Reaction Conditions: Quinic acid can be synthesized by the hydrolysis of chlorogenic acid . The process involves breaking down chlorogenic acid into its constituent parts, one of which is this compound.

Industrial Production Methods: Industrially, this compound is obtained from natural sources such as cinchona bark, coffee beans, and the bark of Eucalyptus globulus . The extraction process typically involves solvent extraction followed by purification steps to isolate this compound in its pure form.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form gallic acid.

Dehydrogenation: This reaction can lead to the formation of quinides, such as 4-caffeoyl-1,5-quinide.

Pyrolysis: When subjected to pyrolysis, this compound can produce phenolic compounds such as phenol and hydroquinone.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Dehydrogenation: Catalysts such as palladium on carbon can facilitate this reaction.

Pyrolysis: High temperatures, typically around 600°C, are required for pyrolysis.

Major Products:

Gallic Acid: Formed through oxidation.

Quinides: Formed through dehydrogenation.

Phenolic Compounds: Formed through pyrolysis.

科学的研究の応用

Pharmaceutical Applications

Anti-inflammatory Properties

Quinic acid and its derivatives have been extensively studied for their anti-inflammatory effects. Research shows that certain this compound derivatives can inhibit NF-kB activity, which is crucial in inflammatory responses. These compounds have demonstrated efficacy in reducing leukocyte adhesion and cytokine levels associated with inflammatory diseases such as rheumatoid arthritis and viral illnesses like acute respiratory distress syndrome (ARDS) .

Antioxidant Activity

this compound exhibits significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases. Studies indicate that it can enhance DNA repair mechanisms through its role in the biosynthesis of tryptophan and nicotinamide via gastrointestinal microflora . This metabolic pathway contributes to the compound's ability to mitigate oxidative damage at the cellular level.

Anticancer Potential

Recent investigations have highlighted this compound's potential as an anticancer agent. It has shown activity against various cancer cell lines, including human colon and prostate cancers. The mechanism involves promoting apoptosis and inhibiting pathways linked to cancer progression . Furthermore, this compound derivatives have been developed to improve bioavailability and target specific cancer cells more effectively.

Food and Beverage Industry

Flavoring Agent

this compound is commonly used as a flavor enhancer in the food and beverage sector. Its tart and slightly bitter taste profile makes it a popular ingredient in products such as coffee, where it contributes to the overall flavor complexity . The compound is recognized not only for its taste but also for its health benefits, making it a valuable addition to functional foods.

Nutritional Value

As a dietary component, this compound is present in various fruits and vegetables. Its role in supporting metabolic processes underscores its nutritional importance. Studies have shown that dietary intake of this compound correlates with enhanced synthesis of essential nutrients like tryptophan, which is vital for serotonin production .

Research Applications

Antimicrobial Activity

this compound has demonstrated potent antimicrobial properties against various pathogens, including Staphylococcus aureus. Its ability to disrupt cellular functions in bacteria highlights its potential as a natural preservative or therapeutic agent against infections .

Neuroprotective Effects

Research has indicated that this compound may protect against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. This protective effect has been observed in experimental models of Alzheimer's disease, where this compound administration improved cell viability under oxidative stress conditions .

Data Table: Summary of this compound Applications

Case Studies

-

Anti-inflammatory Effects on Colitis

A study demonstrated that this compound significantly ameliorated ulcerative colitis symptoms in rat models by inhibiting specific inflammatory pathways (TLR4-NF-κB) . The results indicated reduced oxidative stress and improved histopathological indices. -

Neuroprotective Mechanisms

Research on lipopolysaccharide-induced behavioral impairment showed that this compound administration restored social behavior in affected rats, indicating its potential as a therapeutic agent for neurodegenerative disorders . -

Antimicrobial Efficacy

A comparative study revealed that both quinic and shikimic acids exhibited significant antibacterial activity against Staphylococcus aureus by disrupting cellular functions . This finding supports the use of this compound in developing natural antimicrobial agents.

作用機序

キナ酸は、さまざまなメカニズムを通じてその効果を発揮します。

抗バイオフィルム活性: キナ酸は、緑膿菌などの細菌のクオラムセンシングシステムにおけるコアターゲットを調節することにより、バイオフィルムの形成を阻害します.

類似の化合物:

シキミ酸: キナ酸の近縁体で、同じ代謝経路に関与しています.

クロロゲン酸: キナ酸とカフェ酸のエステルで、抗酸化特性で知られています.

キナ酸の独自性: キナ酸は、医薬品の合成におけるキラルな出発物質としての多用途性と、さまざまな生物学的プロセスにおける役割のために、独特です。 キナ酸は、キナイドやフェノール性化合物などの幅広い誘導体を形成することができ、天然および工業的コンテキストの両方における重要性をさらに強調しています .

類似化合物との比較

Shikimic Acid: A close relative of quinic acid, involved in the same metabolic pathway.

Chlorogenic Acid: An ester of this compound and caffeic acid, known for its antioxidant properties.

Gallic Acid: A product of this compound oxidation, known for its use in the food and pharmaceutical industries.

Uniqueness of this compound: this compound is unique due to its versatility as a chiral starting material in pharmaceutical synthesis and its role in various biological processes. Its ability to form a wide range of derivatives, such as quinides and phenolic compounds, further highlights its importance in both natural and industrial contexts .

生物活性

Quinic acid (QA) is a naturally occurring organic compound with diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article explores the multifaceted biological effects of this compound based on recent research findings, case studies, and pharmacological insights.

Overview of this compound

This compound is derived from various plants and is a cyclohexanecarboxylic acid. It is present in significant quantities in coffee beans, certain fruits, and medicinal herbs. Its structure allows it to interact with various biological systems, leading to numerous health benefits.

Biological Activities

- Antioxidant Properties

- Anti-inflammatory Effects

- Antimicrobial Activity

- Antidiabetic Effects

- Anticancer Potential

Table 1: Summary of Biological Activities of this compound

Pharmacological Insights

This compound's pharmacokinetics have been explored in various studies, revealing its absorption and metabolic pathways. The compound is metabolized into other beneficial metabolites such as tryptophan and nicotinamide, which further enhance its biological efficacy .

In a study investigating the effects of QA on neuroinflammation-induced behavior impairment, it was found that QA administration restored cognitive functions in LPS-induced models by regulating proinflammatory mediators . This highlights its potential application in neurodegenerative diseases.

化学反応の分析

Redox Reactions with Chromium

Quinic acid participates in redox reactions with chromium (VI), leading to the formation of intermediate chromium species such as Cr(IV) and Cr(V) .

1.1. Reaction Mechanism

The redox reaction between this compound and Cr(VI) proceeds through a combined mechanism involving the pathways:

-

Cr(VI) → Cr(IV) → Cr(II)

-

Cr(VI) → Cr(V) → Cr(III)

These pathways are supported by the observation of superoxo-Cr(III) ions (

), free radicals, and oxo-Cr(V) species as intermediates, as well as the detection of Cr(VI) ester species .

1.2. Kinetic Studies

Kinetic studies have shown that Cr(IV) does not accumulate during the reaction because its rate of disappearance is much faster than the reaction of Cr(VI) or Cr(V) with this compound . The reaction involves multiple competing redox reactions with intermediate chromium species present in appreciable concentrations during the reduction of Cr(VI) to Cr(III), as indicated by the absence of an isosbestic point in UV-Vis spectroscopy .

1.3. Rate Constants

The rate constants for the disappearance of Cr(VI) and Cr(V) are specified by equations derived from spectroscopic measurements . These rate constants can also be independently obtained using CW-EPR spectroscopy .

Reactions in Acetic Acid

The reaction of D-quinic acid with hot 95% acetic acid containing mineral acid results in the formation of 1,4,5-tri-O-acetyl-epi-quinide after complete acetylation .

Alkaline Elimination

Alkaline treatment of 3-tosyl-D-quinicol leads to the formation of 2',3-anhydro-D-quinicol .

Antibacterial Activity

This compound has been found effective against several Gram-positive and Gram-negative bacteria . It inhibits the growth of S. aureus by reducing the bacterial DNA content, with a minimum inhibitory concentration (MIC) of 2.5 mg/mL . this compound derivatives isolated from Z. bungeanum leaves exhibit moderate bactericidal activity .

4.1. Biofilm Reduction

this compound can cause a significant increase in cell constituent release in bacteria, along with prominent biofilm reduction .

4.2. Comparison with Derivatives

this compound derivatives, such as QA 1 carrying a lactone moiety, have been found to be more effective than this compound itself in antibacterial assays .

Impact on Liver Dysfunction and Metabolic Diseases

This compound has demonstrated potential in treating liver dysfunction and metabolic diseases .

5.1. Anti-Obesity Effects

Administration of D-(−)-Quinic acid has been shown to decrease food intake, stifle weight increases, and reduce fat accumulation in mice fed a high-fat diet . It decreases the expression of PPAR-γ2, TNF-α, L-1β, and IL-6 in adipose tissue .

5.2. Cholesterol Reduction

D-(−)-Quinic acid can significantly reduce high cholesterol and LDL levels in mice .

5.3. Antioxidant Activity

this compound exhibits in vitro hydrogen peroxide scavenging activity, indicating its antioxidant properties . It protects against damage induced by a high-fat diet and reduces hepatic disruption while increasing cell viability .

5.4. Enzyme Inhibition

D-(−)-Quinic acid restrains the alpha-glucosidase enzyme, which helps in managing energy homeostasis by slowing down the accumulation of glucose . It also inhibits the metabolism of lipids in the digestive system, preventing weight gain .

特性

IUPAC Name |

(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/t3-,4-,5?,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWZDTNXLSGCEK-LNVDRNJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70998288 | |

| Record name | (-)-Quinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Quinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77-95-2, 36413-60-2 | |

| Record name | Quinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | quinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Quinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058C04BGYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。